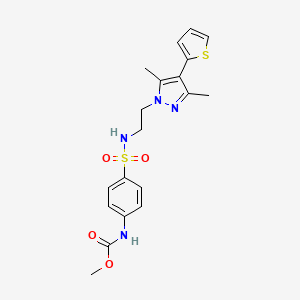

methyl (4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a synthetic small molecule featuring a hybrid heterocyclic scaffold. The core structure comprises a 3,5-dimethylpyrazole ring substituted at the 4-position with a thiophene moiety. This pyrazole-thiophene unit is linked via a sulfamoyl ethyl chain to a phenyl carbamate group. Although direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous sulfonamide-carbamate derivatives exhibit bioactivity relevant to enzyme inhibition (e.g., carbonic anhydrase, kinases) .

Properties

IUPAC Name |

methyl N-[4-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S2/c1-13-18(17-5-4-12-28-17)14(2)23(22-13)11-10-20-29(25,26)16-8-6-15(7-9-16)21-19(24)27-3/h4-9,12,20H,10-11H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMWKWLFFFSKRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (4-(N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate, designated as Compound A , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A features a unique structure that includes:

- A pyrazole ring

- A thiophene moiety

- A sulfamoyl group

- A carbamate functional group

The molecular formula is with a molecular weight of 383.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that Compound A exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that compounds containing thiophene and pyrazole derivatives can exhibit antimicrobial effects against various pathogens. The inclusion of the sulfamoyl group may enhance this activity by interacting with bacterial enzymes.

- Anticancer Activity : Pyrazole derivatives have shown promise as anticancer agents. For instance, in vitro studies have demonstrated that certain pyrazole compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 and HCT116, indicating a potential application in cancer therapy .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, which may be attributed to their ability to inhibit specific pathways involved in inflammation .

The mechanisms through which Compound A exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : The sulfamoyl group may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors or signaling pathways, modulating cellular responses.

Table 1: Summary of Biological Activities and Findings

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anticancer | Cytotoxic effects on multiple cancer cell lines | |

| Anti-inflammatory | Reduction in inflammatory markers |

Detailed Research Findings

- Anticancer Studies : In a study evaluating various pyrazole derivatives, Compound A was found to significantly reduce cell viability in MDA-MB-231 cells with an IC50 value indicative of potent activity. Further investigations revealed that the compound induces apoptosis through caspase activation pathways .

- Microbial Inhibition : Another study explored the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli, demonstrating that modifications to the pyrazole ring could enhance activity against these pathogens .

- Inflammation Models : In vivo models showed that administration of Compound A resulted in decreased levels of pro-inflammatory cytokines, suggesting potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Physicochemical Properties

Key Observations:

Pyrazole Modifications :

- The target compound’s thiophene substituent distinguishes it from analogs with halogenated aryl (e.g., 4-chlorophenyl) or alkyl (e.g., 4-butyl) groups. Thiophene’s electron-rich aromatic system may enhance π-π interactions compared to chloro-substituted phenyl groups .

- Trimethylpyrazole derivatives (e.g., compounds 25, 26) exhibit higher melting points (163–182°C) than butyl-substituted analogs (138–142°C), suggesting alkyl chain length inversely correlates with crystallinity .

Aromatic Carbamate Variations: Chlorine substituents on the phenyl carbamate (e.g., 3,4-dichloro in compound 26) reduce melting points compared to monosubstituted analogs, likely due to disrupted molecular symmetry . The target compound’s unsubstituted phenyl carbamate may increase metabolic stability compared to halogenated analogs, though this requires experimental validation.

Sulfonamide vs. Sulfamoyl Linkers :

- The target compound’s ethylsulfamoyl bridge introduces conformational flexibility, whereas rigid sulfonamide-pyridine linkages (e.g., compound 25) may restrict binding orientations .

Implications for Molecular Recognition

highlights the importance of hydrophobic enclosures and hydrogen-bonding motifs in ligand-protein interactions. The target compound’s thiophene-pyrazole core could participate in hydrophobic interactions, while the carbamate and sulfamoyl groups may form hydrogen bonds with residues like aspartate or arginine. In contrast, chlorophenyl-substituted analogs (e.g., compound 25) may exhibit stronger halogen bonding but poorer solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.